({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine
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Overview
Description
The compound ({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine is a complex organic molecule that features a triazole ring, an oxolane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an azide and an alkyne to form the 1,2,3-triazole ring. The oxolane ring can be introduced via nucleophilic substitution reactions, while the amine group is incorporated through reductive amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the oxolane ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring or the oxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or oxolane rings .
Scientific Research Applications
({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the oxolane ring and amine group can participate in various interactions, including hydrophobic and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine: Similar structure with a pyrazole ring instead of a triazole ring.
{1-[(Oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol: Contains an imidazole ring and a hydroxyl group instead of an amine group.
Properties
Molecular Formula |
C13H24N4O |
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Molecular Weight |
252.36 g/mol |
IUPAC Name |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]pentan-3-amine |
InChI |
InChI=1S/C13H24N4O/c1-3-12(4-2)14-7-13-9-17(16-15-13)8-11-5-6-18-10-11/h9,11-12,14H,3-8,10H2,1-2H3 |
InChI Key |
AFOWOLXLPGSFKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
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